molecular formula C18H23ClN4O2 B2591577 2-(4-CHLOROPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYLPROPANOHYDRAZIDE CAS No. 494746-28-0

2-(4-CHLOROPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYLPROPANOHYDRAZIDE

Cat. No.: B2591577
CAS No.: 494746-28-0
M. Wt: 362.86
InChI Key: FQAYGYWOJBHJEQ-RGVLZGJSSA-N
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Description

This compound is a hydrazide derivative featuring a 4-chlorophenoxy group, a methyl-substituted propanohydrazide backbone, and an (E)-configured methylidene linkage to a 1-ethyl-3,5-dimethylpyrazole moiety.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2/c1-6-23-13(3)16(12(2)22-23)11-20-21-17(24)18(4,5)25-15-9-7-14(19)8-10-15/h7-11H,6H2,1-5H3,(H,21,24)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAYGYWOJBHJEQ-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C=NNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=N/NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chlorophenoxy)-N'~1~-[(E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-methylpropanohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H21ClN4O2
  • Molecular Weight : 348.83 g/mol
  • InChIKey : BSVAKJBICCSHTO-VXLYETTFSA-N

The compound exhibits several biological activities primarily attributed to its pyrazole moiety, which has been shown to possess anti-inflammatory and anticancer properties. The following sections detail specific activities observed in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 2-(4-chlorophenoxy)-N'~1~-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-methylpropanohydrazide have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 1.88 μM to 42.30 μM against different cancer types such as MCF7 and Hep-2 cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF71.88 ± 0.11
Compound BHep-23.25
Compound CNCI-H46042.30

Antibacterial Activity

The antibacterial efficacy of related compounds has also been investigated. In a study evaluating various synthesized pyrazole derivatives, the compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, with zones of inhibition measured in millimeters.

Table 2: Antibacterial Activity

CompoundEscherichia coliStaphylococcus aureusBacillus subtilis
Compound X14 mm12 mm12 mm
Compound Y15 mm14 mm12 mm

Case Study 1: Anticancer Screening

In a comprehensive screening of pyrazole derivatives for anticancer activity, researchers found that modifications in the structure significantly influenced their efficacy. The presence of the chlorophenoxy group was correlated with enhanced activity against specific cancer cell lines .

Case Study 2: Anti-inflammatory Properties

Research has indicated that compounds containing the pyrazole framework can inhibit inflammatory pathways. One study demonstrated that derivatives similar to our compound reduced pro-inflammatory cytokine production in vitro, suggesting a potential role in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound’s closest analogs include:

Compound Name Key Features Synthesis Method Properties/Applications Reference
Target Compound 4-Chlorophenoxy, pyrazole (ethyl, 3,5-dimethyl), hydrazide Likely condensation/coupling Potential fluorescence, metal-binding -
(E)-N-{[3-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylidene}Hydroxylamine Pyrazole (4-chlorophenyl, phenyl), oxime Aldehyde-oxime condensation Not specified
N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide Benzamide, 4-chlorophenyl, methoxy, methyl DCC/HOBt coupling at -50°C Fluorescence (pH-dependent, Pb²+ sensing)
1-(4-Methoxyphenyl)-1,5-Dihydro-4H-Pyrazolo[3,4-d]Pyrimidin-4-one Derivatives Pyrazolo-pyrimidine, N-aryl substituents Reaction with α-chloroacetamides Not specified

Key Observations :

  • Hydrazide vs. Oxime : The target compound’s hydrazide group may enhance metal-chelation capabilities compared to the hydroxylamine oxime in , which is typically more reactive toward aldehydes/ketones.
  • Fluorescence Potential: While the target compound lacks the benzamide fluorophore seen in , its conjugated hydrazide-pyrazole system could exhibit unique UV-Vis or fluorescence behavior under specific conditions.
Physicochemical Properties
  • Solubility : The ethyl and methyl groups on the pyrazole may improve organic solubility compared to polar oximes or benzamides .
  • Stability : Hydrazides are generally stable under acidic conditions but may hydrolyze in strong bases, contrasting with oximes’ sensitivity to pH .

Research Findings and Gaps

  • Structural Insights : Crystallographic data for the target compound are absent in the evidence, but tools like SHELX (used in small-molecule refinement ) could elucidate its conformation.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized?

The compound is synthesized via condensation reactions involving hydrazide and pyrazole derivatives. A common method employs coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation under mild conditions (e.g., −50°C, ethanol solvent) . Reaction progress should be monitored using TLC or HPLC, and yields can be improved by optimizing stoichiometry, solvent polarity, and temperature gradients.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

  • IR spectroscopy : To verify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹).
  • ¹H/¹³C NMR : To confirm regiochemistry of the pyrazole ring and hydrazide backbone (e.g., methylidene proton at δ 8.2–8.5 ppm).
  • Elemental analysis (CHNS) : To validate empirical formulas (deviation < 0.4% acceptable) .
  • Mass spectrometry (HRMS) : For molecular ion confirmation .

Q. How do pH and solvent polarity affect the compound’s fluorescence properties?

Fluorescence intensity is maximized at pH 5 (due to protonation/deprotonation equilibria of the hydrazide group) and in non-polar solvents (e.g., ethanol) that reduce quenching effects. Temperature stability is critical, with optimal fluorescence observed at 25°C .

Advanced Research Questions

Q. What computational strategies can predict the compound’s photophysical behavior or binding interactions?

Density Functional Theory (DFT) calculations can model electronic transitions (e.g., HOMO-LUMO gaps) to predict absorption/emission wavelengths. Molecular docking studies (using software like AutoDock) are useful for simulating interactions with biological targets (e.g., enzymes or DNA) . Pair these with experimental fluorescence quenching assays to validate computational predictions .

Q. How can reaction optimization be systematically approached using Design of Experiments (DoE) or machine learning?

  • DoE : Use fractional factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading) and identify critical factors. Response Surface Methodology (RSM) can then optimize yield or purity .
  • Machine learning : Bayesian optimization algorithms efficiently explore high-dimensional parameter spaces (e.g., reaction time, reagent equivalents) with minimal experimental runs .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

  • Dynamic effects : Consider rotational barriers (e.g., hindered rotation around the methylidene bond) causing non-equivalent proton environments. Variable-temperature NMR can confirm this .
  • Impurity analysis : Use HPLC-MS to detect byproducts (e.g., oxidized hydrazide derivatives) .
  • Crystallography : Single-crystal X-ray diffraction (employing SHELX software) provides unambiguous structural confirmation and clarifies stereochemical ambiguities .

Q. What strategies mitigate challenges in synthesizing stereochemically pure derivatives?

  • Chiral auxiliaries : Introduce enantioselective catalysts (e.g., BINOL-based systems) during hydrazone formation.
  • Chromatographic resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
  • Kinetic control : Optimize reaction time to favor the desired stereoisomer before equilibration occurs .

Data Interpretation and Mechanistic Insights

Q. How can fluorescence quenching data be analyzed to determine binding constants with metal ions?

Apply the Stern-Volmer equation:

F0F=1+KSV[Q]\frac{F_0}{F} = 1 + K_{SV}[Q]

where F0F_0 = initial fluorescence intensity, FF = intensity after quenching, KSVK_{SV} = Stern-Volmer constant, and [Q][Q] = quencher concentration. Linear regression of F0/FF_0/F vs. [Q][Q] yields KSVK_{SV}, which correlates with binding affinity. For static quenching, use modified Hill plots to estimate cooperativity .

Q. What mechanistic insights can be gained from studying hydrolysis or oxidation byproducts?

  • Hydrolysis pathways : Track pH-dependent degradation (e.g., hydrazide cleavage to carboxylic acids) using LC-MS.
  • Oxidation products : Identify quinone or nitroso derivatives via IR (C=O/N=O stretches) and compare with synthetic standards .
  • Kinetic studies : Use Arrhenius plots to determine activation energies for decomposition, informing storage conditions .

Experimental Design for Reproducibility

Q. How can flow chemistry improve scalability and reproducibility of the synthesis?

Continuous-flow reactors enable precise control of residence time, temperature, and mixing efficiency. For example, the Omura-Sharma-Swern oxidation protocol (adapted to flow) reduces side reactions and enhances yield by minimizing intermediate degradation . Integrate in-line FTIR or UV-Vis sensors for real-time monitoring .

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